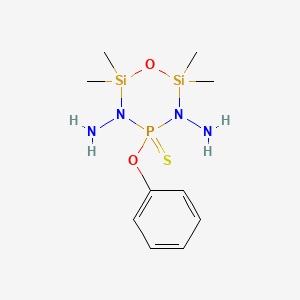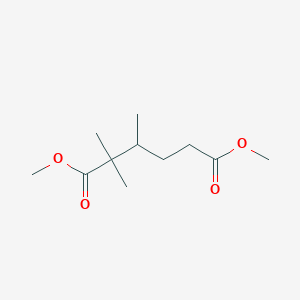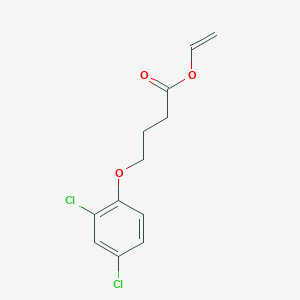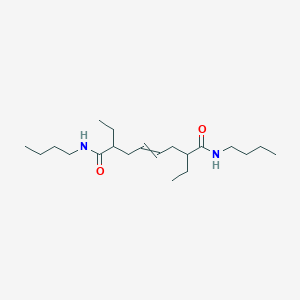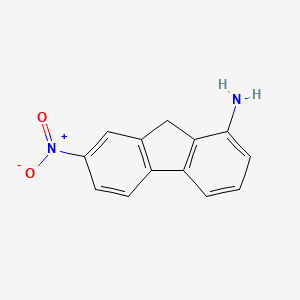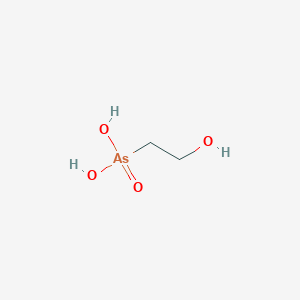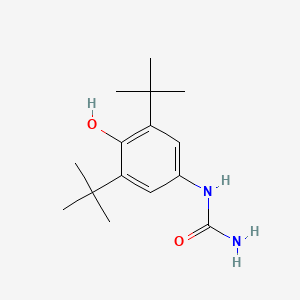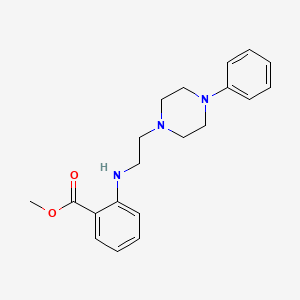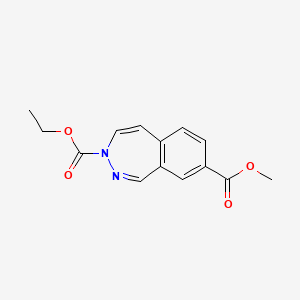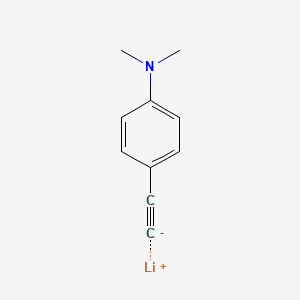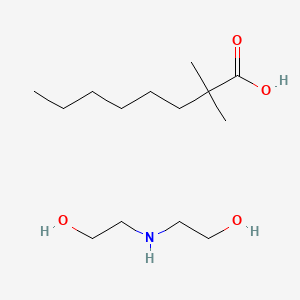
Diethanolamine, neodecanoate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethanolamine, neodecanoate salt is a chemical compound formed by the reaction of diethanolamine with neodecanoic acid. Diethanolamine is an organic compound with the formula HN(CH₂CH₂OH)₂, and neodecanoic acid is a branched-chain carboxylic acid. The resulting salt is used in various industrial applications due to its surfactant properties and ability to form stable emulsions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethanolamine, neodecanoate salt is typically synthesized by reacting diethanolamine with neodecanoic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion of the reactants. The general reaction can be represented as follows:
[ \text{HN(CH}_2\text{CH}_2\text{OH)}_2 + \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{HN(CH}_2\text{CH}_2\text{OH)}_2\text{C}9\text{H}{19}\text{COO} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where diethanolamine and neodecanoic acid are mixed in stoichiometric ratios. The reaction mixture is heated to a specific temperature, usually around 150°C, and maintained for several hours to ensure complete reaction. The product is then purified through distillation or crystallization to obtain the desired salt in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethanolamine, neodecanoate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the salt back to its parent amine and acid.
Substitution: The hydroxyl groups in diethanolamine can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Amides, carboxylic acids.
Reduction: Diethanolamine, neodecanoic acid.
Substitution: Alkylated or acylated derivatives of diethanolamine.
Aplicaciones Científicas De Investigación
Diethanolamine, neodecanoate salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as a corrosion inhibitor in metalworking fluids.
Mecanismo De Acción
The mechanism of action of diethanolamine, neodecanoate salt involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups in diethanolamine can form hydrogen bonds with other molecules, while the hydrophobic tail of neodecanoic acid can interact with lipid membranes and hydrophobic regions of proteins. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Triethanolamine, neodecanoate salt: Similar in structure but contains an additional hydroxyl group.
Methyl diethanolamine, neodecanoate salt: Contains a methyl group instead of a hydrogen atom on the nitrogen.
Diisopropanolamine, neodecanoate salt: Contains isopropyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to its balanced hydrophilic and hydrophobic properties, making it an effective surfactant and emulsifying agent. Its ability to form stable emulsions and interact with a wide range of molecular targets sets it apart from other similar compounds.
Propiedades
Número CAS |
68299-00-3 |
|---|---|
Fórmula molecular |
C14H31NO4 |
Peso molecular |
277.40 g/mol |
Nombre IUPAC |
2,2-dimethyloctanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-4-5-6-7-8-10(2,3)9(11)12;6-3-1-5-2-4-7/h4-8H2,1-3H3,(H,11,12);5-7H,1-4H2 |
Clave InChI |
MVOAHMNADIOCQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C)C(=O)O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)

